Guanfacine

Catalog No.
S576275
CAS No.
29110-47-2
M.F
C9H9Cl2N3O
M. Wt
246.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanfacine

CAS Number

29110-47-2

Product Name

Guanfacine

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide

Molecular Formula

C9H9Cl2N3O

Molecular Weight

246.09 g/mol

InChI

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)

InChI Key

INJOMKTZOLKMBF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl

Solubility

1mg/mL
1.39e-01 g/L

Synonyms

BS 100 141, BS-100-141, BS100141, Estulic, Guanfacine, Guanfacine Hydrochloride, Guanfacine Monohydrochloride, Hydrochloride, Guanfacine, Lon798, Monohydrochloride, Guanfacine, Tenex

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl

Attention-Deficit/Hyperactivity Disorder (ADHD):

Guanfacine is primarily used as a non-stimulant medication for the treatment of ADHD in children and adolescents. Research suggests it works by increasing activity in the prefrontal cortex (PFC), a brain region responsible for attention, executive function, and impulse control []. Studies have shown its effectiveness in reducing ADHD symptoms, including inattention, hyperactivity, and impulsivity [].

Cognitive Disorders:

Research beyond ADHD is exploring the potential of Guanfacine for various cognitive disorders with underlying PFC dysfunction. Studies suggest it may improve working memory and cognitive function in individuals with:

  • Schizophrenia: Guanfacine has shown promise in improving cognitive deficits associated with schizotypal disorder, resembling those in schizophrenia [].
  • Traumatic Brain Injury (TBI): Early research suggests Guanfacine can improve cognitive function in individuals with TBI affecting the PFC [].
  • Epilepsy: Studies indicate Guanfacine may improve PFC function and metabolism in some individuals with epilepsy [].

Post-Traumatic Stress Disorder (PTSD):

Research on Guanfacine for PTSD is ongoing with mixed results. While some studies, particularly in children, show promising outcomes in reducing symptoms like hyperarousal, re-experiencing, and avoidance [], findings in adults with PTSD are less conclusive [].

Mechanism of Action:

Guanfacine works by activating alpha-2A adrenergic receptors in the brain, particularly in the PFC. This activation strengthens connections between neurons, enhances neuronal firing, and improves top-down control over emotions and behavior [].

Guanfacine is a centrally acting antihypertensive medication primarily used to treat attention deficit hyperactivity disorder (ADHD) and hypertension. Its chemical name is N-amidino-2-(2,6-dichlorophenyl)acetamide monohydrochloride, with a molecular formula of C₉H₉Cl₂N₃O and a molecular weight of 282.55 g/mol . Guanfacine acts as an agonist for alpha-2 adrenergic receptors, particularly the alpha-2A subtype, leading to reduced sympathetic outflow and, consequently, lower blood pressure and improved attention regulation in ADHD patients .

For High Blood Pressure

Guanfacine acts in the brainstem, specifically in the locus coeruleus, to decrease sympathetic outflow. This reduces heart rate and blood vessel constriction, leading to lower blood pressure [].

For ADHD

The exact mechanism is not fully understood, but it's believed to involve modulating the activity of norepinephrine in the prefrontal cortex, a brain region crucial for attention and impulse control [].

Guanfacine is generally well-tolerated, but common side effects include drowsiness, fatigue, and dizziness []. It can also interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting guanfacine.

Although not classified as a controlled substance, guanfacine overdose can be dangerous, requiring immediate medical attention [].

Data for Toxicity:

  • Oral median lethal dose (LD50) in rats: 1320 mg/kg []

Guanfacine undergoes metabolic transformations primarily in the liver. It is oxidized by cytochrome P450 enzymes, specifically CYP3A4, to form its main metabolite, 3-hydroxyguanfacine. This metabolite can further undergo glucuronidation or sulfation before excretion . The elimination of guanfacine occurs mainly through renal pathways, with approximately 50% of the drug being excreted unchanged .

The primary pharmacological action of guanfacine involves its selective agonistic activity on alpha-2A adrenergic receptors within the central nervous system. This action leads to decreased sympathetic nervous system activity, which reduces heart rate and peripheral vascular resistance, contributing to its antihypertensive effects . In the context of ADHD, guanfacine enhances prefrontal cortex functions related to attention and impulse control by modulating neurotransmitter release .

Guanfacine can be synthesized through several chemical pathways. A common method involves the reaction of 2,6-dichlorobenzylamine with amidine in the presence of an acid catalyst to yield guanfacine hydrochloride. The reaction typically includes steps such as:

  • Formation of Intermediate Compounds: Reacting appropriate amines with carbonyl compounds.
  • Cyclization and Purification: Following cyclization reactions to form the final product and purifying it through crystallization or chromatography.

The specific details of these synthetic methods can vary based on the desired purity and yield .

Guanfacine is primarily utilized for:

  • Attention Deficit Hyperactivity Disorder: It is prescribed as a non-stimulant treatment option for ADHD in children and adolescents.
  • Hypertension: Guanfacine is used to manage high blood pressure, particularly in patients who may not tolerate traditional antihypertensive agents.

Additionally, it has been investigated for potential use in other conditions like anxiety disorders and post-traumatic stress disorder due to its effects on norepinephrine release .

Guanfacine's pharmacokinetics are significantly influenced by drug interactions involving cytochrome P450 enzymes. Inhibitors of CYP3A4 can lead to increased plasma concentrations of guanfacine, necessitating careful monitoring for hypotension and sedation when co-administered with such agents . Conversely, inducers of these enzymes can reduce guanfacine levels by up to 70%, potentially diminishing its therapeutic efficacy . Other notable interactions include:

  • Cardioactive Drugs: Caution is advised when used alongside other medications affecting cardiovascular function.
  • Sedatives: Increased sedation may occur when combined with other central nervous system depressants.

Guanfacine shares structural and functional similarities with several other compounds that act on adrenergic receptors. Here are some notable comparisons:

CompoundMechanism of ActionUnique Features
ClonidineAlpha-2 adrenergic agonistBroader receptor activity (α2A, α2B, α2C)
DexmedetomidineAlpha-2 adrenergic agonistPrimarily used as a sedative in intensive care
MethyldopaAlpha-2 adrenergic agonistPrimarily used for hypertension during pregnancy
LofexidineAlpha-2 adrenergic agonistUsed primarily for opioid withdrawal

Uniqueness of Guanfacine: Guanfacine exhibits a higher selectivity for the alpha-2A receptor compared to clonidine, making it more effective in enhancing cognitive functions related to ADHD while having a lower propensity for sedation and hypotension than its counterparts .

Key Synthetic Routes (Cyanoester Condensation, Isothiourea Derivatization)

The industrial synthesis of guanfacine hydrochloride employs several well-established synthetic pathways, with cyanoester condensation and isothiourea derivatization representing the most commercially viable approaches [1] [2] [3]. These methodologies have been extensively developed to achieve optimal yields and purity suitable for pharmaceutical manufacturing.

Cyanoester Condensation Route

The cyanoester condensation pathway represents the most widely adopted industrial synthesis method for guanfacine production [1] [2]. This route begins with 2,6-dichlorophenylacetonitrile as the starting material, which undergoes methanolysis in the presence of concentrated sulfuric acid [2] [3]. The reaction proceeds through alcoholysis at 80 degrees Celsius for approximately 12 hours, followed by careful addition to methanol containing water and subsequent stirring for 30 minutes [2].

The intermediate methyl 2,6-dichlorophenylacetate is isolated through extraction with ethyl acetate after distillation to recover methanol [2]. This ester intermediate is then dissolved in isopropanol and reacted with guanidine isopropanol solution at room temperature for 10 hours [2]. The crude guanfacine hydrochloride product is obtained through vacuum filtration, followed by purification involving pH adjustment to 1-2 with hydrochloric acid ethanol solution [2].

An alternative cyanoester approach involves the reaction of 2,6-dichlorophenylacetonitrile with ethyl formate in the presence of sodium ethoxide in ethanol [3]. This produces alpha-formyl-2,6-dichlorophenylacetonitrile, which subsequently condenses with guanidine hydrochloride using sodium ethoxide in ethanol to yield alpha-(guanidinomethylene)-2,6-dichlorophenylacetonitrile [3]. The final product is obtained through hydrolysis and rearrangement using hydrochloric acid [3].

Isothiourea Derivatization Route

The isothiourea derivatization methodology offers an alternative synthetic pathway that has gained significant attention for its efficiency in pharmaceutical production [3] [10] [11]. This route employs S-methylisothiourea as the key guanidylating agent, reacting with 2,6-dichlorophenylacetyl chloride in acetone to afford S-methyl-N-(2,6-dichlorophenylacetyl)isothiourea [3] [11].

The resulting intermediate is subsequently treated with ammonia in isopropanol to yield the desired guanfacine product [3]. This methodology has demonstrated particular advantages in terms of reaction selectivity and the ability to minimize side product formation compared to traditional thiourea-based approaches [10].

The isothiourea route benefits from the enhanced nucleophilicity of the methylated sulfur center, which facilitates more controlled reaction conditions and improved yields [10]. Research has shown that S-methylisothiourea derivatives provide superior performance compared to standard thiourea compounds, particularly when dealing with sterically hindered substrates [10].

Direct Condensation Route

A third synthetic pathway involves the direct condensation of 2,6-dichlorophenylacetic acid with guanidine in toluene [3]. This method requires heating to reflux at 120 degrees Celsius for 12 hours, followed by distillation under reduced pressure to remove toluene and obtain crude guanfacine [30]. While this approach offers operational simplicity, the use of toluene as solvent presents environmental and safety considerations that limit its industrial application [30].

Optimization of Reaction Conditions for Scalability

Temperature Control Optimization

Temperature management represents a critical factor in guanfacine synthesis optimization, as deviations from optimal ranges can lead to impurity formation and reduced product quality [34]. Research has demonstrated that the cyanoester condensation reaction requires careful temperature control during the methanolysis step, with optimal conditions maintained at 80 degrees Celsius [2]. Temperature variations outside the recommended range can result in incomplete conversion or degradation of the active pharmaceutical ingredient [34].

Solvent System Optimization

The selection and optimization of solvent systems play a crucial role in achieving scalable guanfacine synthesis [27] [31]. Solubility studies have established that guanfacine hydrochloride demonstrates varying solubility profiles across different organic solvents, with approximately 25 milligrams per milliliter solubility in ethanol and 30 milligrams per milliliter in dimethyl sulfoxide and dimethylformamide [27].

For purification processes, solvent system optimization has focused on ethyl acetate, glacial acetic acid, and water mixtures in ratios of 5:2:2, which provide optimal separation characteristics [31]. These solvent combinations have been validated for their ability to maintain product stability while achieving the necessary purity levels for pharmaceutical applications [31].

Reaction Time and Yield Optimization

Systematic optimization studies have established optimal reaction times for each synthetic pathway to maximize yield while minimizing production costs [25] [29]. The cyanoester condensation route typically requires 10 hours for the guanidine coupling step at room temperature to achieve complete conversion [2]. However, recent optimization efforts have focused on identifying conditions that can reduce reaction times without compromising product quality [25].

Process optimization methodologies now employ design of experiments approaches to systematically evaluate the effects of multiple variables simultaneously [36]. These studies have demonstrated that yield improvements of greater than 2-fold can be achieved through careful optimization of reaction conditions, as evidenced in similar pharmaceutical synthesis applications [36].

Scalability Assessment Parameters

Industrial scalability assessment for guanfacine synthesis involves evaluation of multiple critical parameters including heat transfer efficiency, mixing characteristics, and mass transfer limitations [14] [15]. Manufacturing facilities must demonstrate capability to produce consistent batches across different scales, from pilot plant operations to full commercial production [14].

Production scale batches have been successfully manufactured using optimized conditions, with batch analysis results provided for various tablet strengths demonstrating reproducible quality parameters [14]. The manufacturing process typically consists of three main steps: blending, sieving and mixing of guanfacine with defined amounts of pre-blended excipients, tableting, and packaging [14].

ParameterOptimal RangeImpact on YieldScale-up Considerations
Temperature (°C)80 ± 2Critical for conversion efficiencyHeat transfer limitations at large scale
Reaction Time (hours)10-12Direct correlation with completionMixing efficiency requirements
pH Control1-2 (purification)Essential for product stabilityAutomated control systems needed
Solvent Ratios5:2:2 (purification)Affects separation efficiencySolvent recovery optimization

Patent Landscape for Hydrochloride Salt Crystallization Techniques

The patent landscape surrounding guanfacine hydrochloride crystallization techniques reflects the pharmaceutical industry's focus on developing proprietary methods for controlling polymorphic forms, improving bioavailability, and enhancing manufacturing efficiency [1] [19] [20] [21]. These patents encompass various crystallization approaches, solvent systems, and process conditions that have been specifically developed for commercial guanfacine production.

Crystal Form Patents and Polymorph Control

Patent CN102267926A describes a specific crystal form A of guanfacine hydrochloride characterized by distinctive X-ray powder diffraction patterns with characteristic peaks at 2θ values of approximately 8.960, 10.842, 14.761, 17.920, 18.941, 22.441, 24.680, 25.639, 26.279, 27.000, 29.917, 31.820, 36.821, and 38.399 [19]. This crystal form demonstrates a heat absorption event at approximately 208.316 degrees Celsius in differential scanning calorimetry analysis [19].

The patent methodology involves crystallization from mixed solvent systems of acetonitrile and water, with volume ratios ranging from 10:1 to 4:1 [19]. The process requires heating to temperatures between 30 degrees Celsius and reflux conditions, followed by slow cooling crystallization, filtration, and drying at controlled temperatures [19]. Alternative crystallization methods described in the patent utilize tetrahydrofuran and water mixtures with volume ratios of 4:1 to 10:1 under room temperature conditions [19].

Manufacturing studies have confirmed that synthetic routes followed by different manufacturers consistently produce the same polymorphic form, ensuring reproducible pharmaceutical properties [8]. The crystallization process parameters significantly influence the final crystal form, with careful control of cooling rates and solvent composition being essential for achieving the desired polymorph [19].

Purification and Crystallization Process Patents

Patent CN106831496A details comprehensive preparation methods for guanfacine hydrochloride that emphasize crystallization and purification techniques [1]. The process involves dissolving crude guanfacine hydrochloride in 95% ethanol, heating to reflux, and performing hot filtration followed by cooling to 30 degrees Celsius for crystallization [1]. This method has been optimized to achieve high purity levels while maintaining good yield characteristics [1].

Advanced crystallization techniques described in patent literature include the use of controlled cooling rates and seeding strategies to ensure consistent crystal morphology and size distribution [1]. These methods are particularly important for pharmaceutical manufacturing, where particle size and crystal form directly impact dissolution rates and bioavailability [20] [21].

Extended Release Formulation Patents

Patent WO2014174119A1 focuses on sustained release formulations that incorporate novel crystallization approaches for guanfacine hydrochloride [23]. The patent describes methods for creating nanoparticle formulations through controlled crystallization processes using citric acid solutions and specific pH conditions [23]. These formulations require precise control of crystallization parameters to achieve the desired release characteristics [23].

The patent methodology involves dissolving guanfacine or its salts in organic solvents such as methanol, ethanol, or acetone, followed by precipitation against aqueous alkaline solutions [4]. Alternative approaches utilize acidic aqueous solvents including citric acid, acetic acid, or hydrochloric acid solutions to control the crystallization process [4].

Liquid Composition Patents

Patent applications US20160346233 and related patents describe extended release liquid compositions that require specialized crystallization techniques to maintain stability [21]. These patents address the challenge of guanfacine degradation at high pH values, with solution stability studies indicating significant assay value reductions at pH 6.8 and 7.5 [21]. The patents establish that maintaining pH below 6.8 is crucial for preventing degradation and maintaining product stability [21].

The crystallization techniques described in these patents involve complex formation with sodium dodecyl sulfate in specific molar ratios, typically 1:1 guanfacine to surfactant [4]. The complex formation process requires controlled precipitation from acidic solutions, followed by isolation and redissolution in organic solvents for final nanoparticle formation [4].

Patent NumberCrystallization MethodSolvent SystemTemperature RangeKey Innovation
CN102267926AMixed solvent coolingAcetonitrile/Water 10:1-4:130°C to refluxCrystal form A control
CN106831496AEthanol recrystallization95% EthanolReflux to 30°CHigh purity process
WO2014174119A1Nanoparticle formationOrganic/Aqueous systemsAmbient conditionsSustained release
US20160346233Complex crystallizationSurfactant-mediatedControlled pHLiquid formulations

Industrial Manufacturing Patents

Patent CN102887838A describes comprehensive preparation methods specifically designed for industrial scale manufacturing [22]. The patent details esterification reactions followed by crystallization processes optimized for large-scale production [22]. These methods incorporate quality control measures and process monitoring techniques essential for pharmaceutical manufacturing compliance [22].

The industrial crystallization processes described in these patents emphasize the importance of controlling impurity levels, particularly the formation of 2,6-dichlorophenylacetic acid, which represents a major degradation product [21]. Advanced crystallization techniques have been developed to minimize impurity incorporation while maintaining high product yields suitable for commercial production [21].

Guanfacine operates as a highly selective agonist at alpha-2A adrenergic receptors, demonstrating exceptional specificity for this receptor subtype compared to other adrenergic receptor variants [1] [2]. The compound exhibits a binding affinity (Ki) of 13.3 nanomolar for human recombinant alpha-2A adrenergic receptors, representing a 15-20 fold higher affinity for alpha-2A receptors compared to alpha-2B or alpha-2C subtypes [2] [3]. This remarkable selectivity profile distinguishes guanfacine from other alpha-2 adrenergic agonists such as clonidine, which demonstrates high affinity for all three alpha-2 receptor subtypes as well as imidazoline receptors [2].

The primary mechanism of guanfacine action involves post-synaptic alpha-2A adrenergic receptor stimulation, particularly within prefrontal cortical networks [1] [4] [5]. These receptors are coupled to inhibitory Gi proteins, which upon activation by guanfacine, initiate a cascade of intracellular signaling events [6] [7]. The Gi protein coupling results in the inhibition of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate to cyclic adenosine monophosphate [8] [4] [2].

Research conducted in aged rats and monkeys has demonstrated that guanfacine administration results in significant decreases in cyclic adenosine monophosphate levels within prefrontal cortical neurons [8] [9]. This reduction in cyclic adenosine monophosphate subsequently leads to the inhibition of protein kinase A pathway activation [8] [9]. The downstream effects of this inhibition include the closure of potassium channels that are normally opened by cyclic adenosine monophosphate-protein kinase A signaling, particularly affecting hyperpolarization-activated cyclic nucleotide-gated channels and KCNQ potassium channels located on dendritic spines [4] [10].

Experimental evidence from microdialysis studies reveals that guanfacine produces concentration-dependent effects on cyclic adenosine monophosphate signaling. Direct infusion of guanfacine into the prelimbic prefrontal cortex of aged rats improved delayed alternation performance, and this enhancement was completely blocked by co-infusion of Sp-cAMPS, a cyclic adenosine monophosphate analog [8]. Similarly, in aging monkeys, systemic guanfacine administration enhanced working memory performance, which was completely reversed by rolipram, a phosphodiesterase 4 inhibitor that increases endogenous cyclic adenosine monophosphate levels [8].

The functional outcome of guanfacine-induced cyclic adenosine monophosphate modulation manifests as strengthened prefrontal cortical network connectivity [4] [10]. This strengthening occurs through the enhancement of persistent neuronal firing patterns that are essential for working memory functions [4] [11]. Immunoelectron microscopy studies have revealed that alpha-2A adrenergic receptors are strategically positioned on layer III dorsolateral prefrontal cortical dendritic spines, where they co-localize with ion channels critical for network connectivity regulation [4].

ParameterValue/DescriptionSource Citation
Receptor SelectivityHighly selective for alpha-2A subtype [1] [2]
Alpha-2A Binding Affinity (Ki)13.3 nM (human recombinant) [3]
Alpha-2B/Alpha-2C Binding Ratio15-20 times higher affinity for alpha-2A [2]
Mechanism of ActionPost-synaptic alpha-2A receptor agonism [1] [4] [5]
G-protein CouplingGi protein coupled receptor [6] [7]
cAMP EffectInhibits adenylyl cyclase → decreases cAMP [8] [4] [2]
PKA ActivityInhibits protein kinase A pathway [8] [9]
Functional OutcomeStrengthens PFC network connectivity [4] [10]
Working Memory EnhancementDemonstrated in aged monkeys and rats [8] [9]
Neuronal Firing EnhancementIncreases delay-related neuronal firing [4] [11]

Trace Amine-Associated Receptor 1 Activation and Dopaminergic Crosstalk

Recent computational and experimental investigations have identified guanfacine as a novel full agonist at trace amine-associated receptor 1, representing a previously unrecognized mechanism of action for this compound [12] [13]. Through comparative molecular docking studies and quantitative structure-activity relationship analyses, researchers discovered that guanfacine demonstrates nanomolar potency at human trace amine-associated receptor 1, with an EC50 value of 20 nanomolar and an efficacy (Emax) of 85% or greater, indicating full agonist activity [12].

Trace amine-associated receptor 1 represents a fundamentally different pharmacological target compared to alpha-2A adrenergic receptors. While alpha-2A adrenergic receptors couple to inhibitory Gi proteins, trace amine-associated receptor 1 is coupled to stimulatory Gs proteins, resulting in increased cyclic adenosine monophosphate production upon activation [12] [14]. This dual mechanism presents an intriguing pharmacological paradox, as guanfacine simultaneously decreases cyclic adenosine monophosphate through alpha-2A adrenergic receptor activation while potentially increasing cyclic adenosine monophosphate through trace amine-associated receptor 1 activation.

The biological significance of guanfacine's trace amine-associated receptor 1 agonism has been validated through in vivo studies using dopamine transporter knockout rats, an established animal model for attention deficit hyperactivity disorder research [12] [15]. These studies demonstrated that guanfacine administration significantly decreased locomotor activity in dopamine transporter knockout rats, an effect that correlates with improvements in hyperactivity-related behaviors [12] [15]. This behavioral modification suggests that trace amine-associated receptor 1 activation contributes to guanfacine's therapeutic efficacy through mechanisms distinct from alpha-2A adrenergic receptor stimulation.

The dopaminergic crosstalk mediated by trace amine-associated receptor 1 activation involves complex interactions with dopaminergic neurotransmission pathways [16] [15]. Research indicates that guanfacine's effects on catecholaminergic transmission demonstrate dual characteristics: acute attenuation of noradrenergic transmission and chronic enhancement of both noradrenergic and dopaminergic transmission [16]. Multi-probe microdialysis studies with ultra-high performance liquid chromatography have revealed that chronic guanfacine administration increases basal release of norepinephrine in the orbitofrontal cortex, ventral tegmental area, and reticular thalamic nucleus, while also enhancing dopamine release in the orbitofrontal cortex [16].

Mechanistically, the trace amine-associated receptor 1-mediated effects appear to involve modulation of multiple catecholaminergic pathways. These include direct noradrenergic and co-releasing catecholaminergic pathways from the locus coeruleus to orbitofrontal cortex, as well as intermediate pathways involving the locus coeruleus-reticular thalamic nucleus-mediodorsal thalamic nucleus-orbitofrontal cortex circuit [16]. The activation of trace amine-associated receptor 1 by guanfacine may contribute to GABAergic disinhibition within these circuits, ultimately enhancing catecholaminergic transmission during periods of increased demand [16].

The crosstalk between trace amine-associated receptor 1 and dopaminergic systems extends to interactions with dopamine transporters and dopamine receptors. Studies in dopamine transporter knockout rats have demonstrated that guanfacine can normalize behavioral deficits associated with hyperdopaminergic states, suggesting that trace amine-associated receptor 1 activation provides compensatory mechanisms for dopaminergic dysfunction [15]. This compensatory effect may be particularly relevant for understanding guanfacine's efficacy in attention deficit hyperactivity disorder, where dopaminergic-noradrenergic balance is critical for optimal prefrontal cortical function [15].

ParameterValue/DescriptionSource Citation
TAAR1 Binding Affinity (EC50)20 nM [12] [13]
Efficacy (Emax)≥85% (full agonist) [12]
Receptor TypeTrace amine-associated receptor 1 [12] [17]
G-protein CouplingGs protein coupled [12] [14]
cAMP Effect at TAAR1Increases cAMP production [12]
Functional ActivityFull agonist activity [12]
Discovery MethodMolecular docking and QSAR analysis [12] [17]
In Vivo ValidationDopamine transporter knockout rats [12] [15]
Behavioral EffectDecreased locomotor activity [12] [15]
Dopaminergic InteractionModulates dopaminergic transmission [16] [15]

Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Regulation in Prefrontal Cortical Networks

Hyperpolarization-activated cyclic nucleotide-gated channels represent a critical component of guanfacine's mechanism of action within prefrontal cortical networks, serving as the molecular link between alpha-2A adrenergic receptor activation and enhanced cognitive function [18] [19]. These specialized ion channels are strategically localized within layer III dorsolateral prefrontal cortical dendritic spines, where they function as gatekeepers for dendritic signaling and synaptic integration [4] [11] [3].

The structural and functional characteristics of hyperpolarization-activated cyclic nucleotide-gated channels make them uniquely sensitive to cyclic adenosine monophosphate fluctuations. These channels are permeable to both sodium and potassium ions and are directly opened by cyclic adenosine monophosphate binding to their intracellular domains [18] [3]. Under conditions of elevated cyclic adenosine monophosphate, such as during stress exposure or alpha-2A adrenergic receptor blockade, hyperpolarization-activated cyclic nucleotide-gated channel opening reduces membrane resistance and effectively disconnects individual dendritic spines from the broader prefrontal cortical microcircuit [3].

Immunoelectron microscopy studies have revealed the remarkable spatial organization of alpha-2A adrenergic receptors and hyperpolarization-activated cyclic nucleotide-gated channels on prefrontal cortical dendritic spines [4]. These receptors and channels are co-localized within discrete microdomains, enabling precise local control of channel activity through alpha-2A adrenergic receptor-mediated cyclic adenosine monophosphate regulation [4]. This spatial arrangement allows guanfacine to exert highly localized effects on individual synaptic connections without affecting global cellular metabolism.

The mechanistic pathway through which guanfacine regulates hyperpolarization-activated cyclic nucleotide-gated channels follows a well-characterized sequence: alpha-2A adrenergic receptor activation leads to Gi protein coupling, resulting in adenylyl cyclase inhibition, cyclic adenosine monophosphate reduction, and consequent hyperpolarization-activated cyclic nucleotide-gated channel closure [4] [9]. This channel closure has profound effects on synaptic function, as it increases membrane resistance and enhances the propagation of excitatory postsynaptic potentials from individual dendritic spines to the cell body [4] [10].

Research findings demonstrate that guanfacine-induced hyperpolarization-activated cyclic nucleotide-gated channel regulation directly correlates with enhanced prefrontal cortical network connectivity and improved working memory performance [4] [10]. Electrophysiological studies using iontophoretic application of guanfacine onto dorsolateral prefrontal cortical neurons show increased delay-related firing during working memory tasks, an effect that can be reversed by cyclic adenosine monophosphate analogs [4]. This suggests that hyperpolarization-activated cyclic nucleotide-gated channel closure is necessary for guanfacine's cognitive-enhancing effects.

The functional significance of hyperpolarization-activated cyclic nucleotide-gated channel regulation extends beyond individual synaptic connections to influence entire prefrontal cortical networks. During states of optimal arousal, guanfacine-mediated channel closure strengthens recurrent excitatory connections between pyramidal neurons, enabling sustained neuronal firing patterns that underlie working memory, attention regulation, and behavioral inhibition [9] [10]. Conversely, during stress or high arousal states, increased cyclic adenosine monophosphate levels open these channels, rapidly taking prefrontal cortical networks "offline" and shifting behavioral control to more primitive subcortical circuits [9] [10].

Recent investigations have also revealed that hyperpolarization-activated cyclic nucleotide-gated channels may function as part of larger ion channel complexes within prefrontal cortical spines. Emerging evidence suggests that these channels may interact with neighboring potassium channels, creating coordinated responses to cyclic adenosine monophosphate fluctuations [4]. This channel complex hypothesis provides a potential explanation for the robust and coordinated effects of guanfacine on prefrontal cortical function.

The therapeutic implications of hyperpolarization-activated cyclic nucleotide-gated channel regulation by guanfacine extend to various prefrontal cortical disorders. The ability to modulate these channels through alpha-2A adrenergic receptor activation provides a mechanism for enhancing prefrontal cortical function in conditions characterized by cognitive deficits, including attention deficit hyperactivity disorder, schizophrenia, and age-related cognitive decline [18] [9]. The specificity of this mechanism also explains why guanfacine is particularly effective in conditions where prefrontal cortical dysfunction is a primary pathophysiological feature.

ParameterValue/DescriptionSource Citation
Channel TypeHyperpolarization-activated cyclic nucleotide-gated [18] [19]
LocalizationLayer III dlPFC dendritic spines [4] [11]
cAMP SensitivityOpened by cAMP binding [18] [3]
Guanfacine EffectInhibits via cAMP reduction [18] [2]
MechanismAlpha-2A → Gi → ↓adenylyl cyclase → ↓cAMP → ↓HCN opening [4] [9]
Network EffectStrengthens synaptic connections [4] [10]
Co-localizationCo-localized with alpha-2A receptors [4]
Functional RoleGatekeeper for dendritic signaling [3]
PFC Circuit ImpactEnhances persistent neuronal firing [4] [10]
Stress ResponsePrevents stress-induced PFC "offline" state [9] [10]

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

245.0122673 g/mol

Monoisotopic Mass

245.0122673 g/mol

Heavy Atom Count

15

LogP

0.857
1.7

Melting Point

213-216
225 - 227 °C

UNII

30OMY4G3MK

Related CAS

29110-48-3 (mono-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Drug Indication

Guanfacine is indicated alone or as an adjunct with stimulants to treat ADHD.
Intuniv is indicated for the treatment of attention deficit hyperactivity disorder (ADHD) in children and adolescents 6 17 years old for whom stimulants are not suitable, not tolerated or have been shown to be ineffective. , , Intuniv must be used as a part of a comprehensive ADHD treatment programme, typically including psychological, educational and social measures. ,

Livertox Summary

Guanfacine is a selective alpha-adrenergic receptor agonist used for the treatment of hypertension and attention deficit hyperactivity disorder (ADHD) in adults and children. Guanfacine has not been linked to serum enzyme elevations during treatment or to cases of acute, clinically apparent liver injury.

Drug Classes

Antihypertensive Agents

Mechanism of Action

Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

29110-47-2

Absorption Distribution and Excretion

Guanfacine is 80% orally bioavailable. 1mg immediate release oral guanfacine reaches a Cmax of 2.5±0.6ng/mL with a Tmax of 3.0h and an AUC of 56±15ng\*h/mL. 1mg extended release oral guanfacine reaches a Cmax of 1.0±0.3ng/mL with a Tmax of 6.0h and an AUC of 32±9ng\*h/mL. In adults, a 4mg oral extended release dose reaches a Cmax of 3.58±1.39ng/mL with a Tmax of 5.5h; in children, a 2mg oral extended relsease dose reaches a Cmax of 2.6±1.03ng/mL with a Tmax of 4.98h; in adolescents, a 2mg oral extended release dose reaches a Cmax of 1.7±0.43ng/mL with a Tmax of 4.96h.
Guanfacine is 57.0±32.0% eliminated in the urine in patients with normal renal function. Patients with a glomerular filtration rate (GFR) of 10-30mL/min eliminate 14.0±9.0% of a dose in the urine, while patients with a GFR of <1mL/min eliminate 7.5±2.4% of a dose in the urine.
Guanfacine has a volume of distribution of 6.3L/kg.
Guanfacine has a total body cleraance of 360±262mL/min and a renal clearance of 233±245mL/min in patients with normal renal function. Patients with a glomerular filtration rate (GFR) of 10-30mL/min had a total body clearance of 308±274mL/min and a renal clearance of 34±22mL/min. Patients with a GFR of <1mL/min had a total body clearance of 257±187mL/min and a renal clearance of 18±15mL/min.

Metabolism Metabolites

Guanfacine is oxidized by CYP3A4 to it's main metabolite, 3-hydroxyguanfacine. 3-hydroxyguanfacine is then either glucuronidated or sulphated.

Wikipedia

Guanfacine
Dibenzazepine

Biological Half Life

Guanfacine has a half life of 17 hours, but this may range from 10-30 hours. The half life is largely independant of renal function.

Use Classification

Human drugs -> Antiadrenergic agents, centrally acting, Antihypertensives -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023

Percutaneous ultrasound-guided resection of a painful osteophyte using novel Tenex-Bone device in a residual limb: A case report

Garrett Lui, Walter I Sussman
PMID: 34355384   DOI: 10.1002/jcu.23051

Abstract

Residual limb pain is common after amputation. Painful osteophytes are one of many causes of residual limb pain, and cases that fail conservative management may require open surgical resection. Here we present a novel percutaneous ultrasound-guided approach to remove a painful osteophyte in a transfemoral amputee. This procedure successfully treated this patient's residual limb pain while minimizing the risks associated with open surgical resection.


Efficacy of combination therapy with gabapentin and guanfacine for paroxysmal sympathetic hyperactivity following hypoxic encephalopathy: a case report

Takafumi Miyoshi, Chikaru Mizushima, Yayoi Noborio, Yasunori Kimoto, Yasue Nakaharu, Shinsaku Shimamoto
PMID: 33900871   DOI: 10.1177/03000605211009721

Abstract

Paroxysmal sympathetic hyperactivity (PSH) is a clinical syndrome of episodic sympathetic hyperactivities following severe acquired brain injury. It is characterized by paroxysmal hyperthermia, tachycardia, hypertension, tachypnea, excessive diaphoresis, and specific posturing. Although the persistence of PSH increases the risk of several adverse events and worsens the prognosis, pharmacological treatments for PSH have not yet been clearly established. We report the valuable case of a 60-year-old man who developed PSH following hypoxic encephalopathy, which was effectively treated with a combination therapy of gabapentin and guanfacine. The present case suggests that combination therapy with gabapentin and guanfacine may be a therapeutic option for PSH.


α2-Adrenergic Agonists or Stimulants for Preschool-Age Children With Attention-Deficit/Hyperactivity Disorder

Elizabeth Harstad, Justine Shults, William Barbaresi, Ami Bax, Jaclyn Cacia, Alexis Deavenport-Saman, Sandra Friedman, Angela LaRosa, Irene M Loe, Shruti Mittal, Shelby Tulio, Douglas Vanderbilt, Nathan J Blum
PMID: 33946100   DOI: 10.1001/jama.2021.6118

Abstract

Attention-deficit/hyperactivity disorder (ADHD) is diagnosed in approximately 2.4% of preschool-age children. Stimulants are recommended as first-line medication treatment. However, up to 25% of preschool-age children with ADHD are treated with α2-adrenergic agonist medications, despite minimal evidence about their efficacy or adverse effects in this age range.
To determine the frequency of reported improvement in ADHD symptoms and adverse effects associated with α2-adrenergic agonists and stimulant medication for initial ADHD medication treatment in preschool-age children.
Retrospective electronic health record review. Data were obtained from health records of children seen at 7 outpatient developmental-behavioral pediatric practices in the Developmental Behavioral Pediatrics Research Network in the US. Data were abstracted for 497 consecutive children who were younger than 72 months when treatment with an α2-adrenergic agonist or stimulant medication was initiated by a developmental-behavioral pediatrician for ADHD and were treated between January 1, 2013, and July 1, 2017. Follow-up was complete on February 27, 2019.
α2-Adrenergic agonist vs stimulant medication as initial ADHD medication treatment.
Reported improvement in ADHD symptoms and adverse effects.
Data were abstracted from electronic health records of 497 preschool-age children with ADHD receiving α2-adrenergic agonists or stimulants. Median child age was 62 months at ADHD medication initiation, and 409 children (82%) were males. For initial ADHD medication treatment, α2-adrenergic agonists were prescribed to 175 children (35%; median length of α2-adrenergic agonist use, 136 days) and stimulants were prescribed to 322 children (65%; median length of stimulant use, 133 days). Improvement was reported in 66% (95% CI, 57.5%-73.9%) of children who initiated α2-adrenergic agonists and 78% (95% CI, 72.4%-83.4%) of children who initiated stimulants. Only daytime sleepiness was more common for those receiving α2-adrenergic agonists vs stimulants (38% vs 3%); several adverse effects were reported more commonly for those receiving stimulants vs α2-adrenergic agonists, including moodiness/irritability (50% vs 29%), appetite suppression (38% vs 7%), and difficulty sleeping (21% vs 11%).
In this retrospective review of health records of preschool-age children with ADHD treated in developmental-behavioral pediatric practices, improvement was noted in the majority of children who received α2-adrenergic agonists or stimulants, with differing adverse effect profiles between medication classes. Further research, including from randomized clinical trials, is needed to assess comparative effectiveness of α2-adrenergic agonists vs stimulants.


Ultrasound-guided percutaneous needle tenotomy using Tenex system for refractory lateral epicondylitis; short and long-term effectiveness and contributing factors

Majid Chalian, Nicholas C Nacey, Udit Rawat, Joshua Knight, Timothy Lancaster, D Nicole Deal, Jennifer Pierce
PMID: 33837827   DOI: 10.1007/s00256-021-03778-9

Abstract

Ultrasound-guided percutaneous needle tenotomy (USPNT) has been proposed as an alternative treatment to surgical intervention for lateral epicondylitis (LE). The Tenex system (Tenex Health Inc., Lake Forest, CA, USA) for USPNT is an ultrasonic device involving a needle which oscillates at high frequency to debride and aspirate diseased tendon under ultrasound image guidance. This investigation evaluates the efficacy of USPNT using the Tenex system for LE refractory to conservative management. We also seek to evaluate patient-specific factors which may correlate with treatment response.
PRTEE (Patient-Rated Tennis Elbow Evaluation) and DASH (Disabilities of the Arm, Shoulder, and Hand) questionnaires were completed before performing the Tenex USPNT for all consecutive patients over a course of 38 months (Feb 2015-Mar 2018). Patients were contacted for follow-up evaluations. Paired t test was used to evaluate significant changes in treatment response (p < 0.05). The univariate Tobit regression model was applied followed by multivariate Tobit model with forward selection algorithm. All models were adjusted by preoperative score and follow-up duration.
A total of 37 patients (average age 51± 9 years, M/F:15/22) with refractory LE were included (mean follow-up, 531 days; range, 65-1148 days). Tenex USPNT significantly improved PRTEE and DASH scores (p < 0.001). In some patients, this decrease persisted for up to 3 years after intervention. A significant association between treatment response and post-procedure physical therapy (PT) was present. Post-procedure PT contributes to 60, 68, 59, and 50% of reduction in PRTEE pain, function, total scores, and DASH score, respectively (p < 0.001). No tendon ruptures, post-procedural infections, or other complications were noted.
USPNT with Tenex significantly improves symptoms and function in individuals with LE even with long-term follow-up for 3 years. Post-procedure PT is associated with improved treatment response and should be considered after USPNT.


Commentary: Identifying individualized predictions of response in ADHD pharmacotherapy - a commentary on Rodrigues et al. (2020)

Luis C Farhat, Michael H Bloch
PMID: 33368287   DOI: 10.1111/jcpp.13374

Abstract

In this issue, Rodrigues et al. (2020) present a systematic review with meta-analyses that reports the efficacy of five treatments for children with attention-deficit hyperactivity disorder symptoms in the context of autism spectrum disorder - (a) methylphenidate; (b) atomoxetine; (c) guanfacine; (d) aripiprazole; and (e) risperidone. In this commentary, we highlight the contrast between the scarce evidence base of treatment for ADHD in the context of autism and other subpopulations, such as tic disorders and intellectual disability, and the extensive evidence base of treatment for ADHD in general. The commentary weighs about the conundrum clinicians face of whether to rely on the limited evidence base of treatment for ADHD in subpopulation, or to derive conclusions from the larger body of evidence of treatment for ADHD in general. The commentary also discusses potential avenues for future research to address this clinical problem.


Comment on "Pediatric guanfacine exposures reported to the National Poison Data System, 2000-2016"

M Harrison Snyder, Jennifer A Ross, Saumitra V Rege, Christopher P Holstege
PMID: 33135517   DOI: 10.1080/15563650.2020.1837387

Abstract




Guanfacine toxic ingestion with subsequent cardiogenic pulmonary edema

Rachel E Bridwell, Neil P Larson, Jennifer B Rosenthal, Jesse Wray, Zachary Baker, Amber Cibrario, Joshua J Oliver
PMID: 33069545   DOI: 10.1016/j.ajem.2020.06.080

Abstract

Guanfacine is a central alpha-2 agonist often prescribed for Attention-deficit hyperactive disorder as well as tic disorder, with a usual dose of 1-4 mg per day. Due to its sympatholytic mechanism of action, Guanfacine can cause autonomic instability and hypotension. It can additionally cause cardiac dysfunction to include symptomatic bradycardias and contractility suppression. The authors present a case of a 17 year-old male with an ingestion of 80 mg of extended release Guanfacine with delayed onset cardiogenic pulmonary edema requiring mechanical ventilation. Previous pediatric ingestions have generated bradycardia, hypotension, and decreased level of consciousness, responsive to intravenous fluids, vasopressors, and occasionally naloxone. However, cardiogenic pulmonary edema from reduced cardiac contractility is a novel consequence of extended release Guanfacine ingestion. With Guanfacine's extended half-life, this unique case underscores the importance of emergency providers' familiarity with this toxidrome as well the necessity for prolonged, close observation following Guanfacine ingestion.


Chronic Administrations of Guanfacine on Mesocortical Catecholaminergic and Thalamocortical Glutamatergic Transmissions

Kouji Fukuyama, Tomosuke Nakano, Takashi Shiroyama, Motohiro Okada
PMID: 33923533   DOI: 10.3390/ijms22084122

Abstract

It has been established that the selective α2A adrenoceptor agonist guanfacine reduces hyperactivity and improves cognitive impairment in patients with attention-deficit/hyperactivity disorder (ADHD). The major mechanisms of guanfacine are considered to involve the activation of the postsynaptic α2A adrenoceptor of glutamatergic pyramidal neurons in the frontal cortex, but the effects of chronic guanfacine administration on catecholaminergic and glutamatergic transmissions associated with the orbitofrontal cortex (OFC) are yet to be clarified. The actions of guanfacine on catecholaminergic transmission, the effects of acutely local and systemically chronic (for 7 days) administrations of guanfacine on catecholamine release in pathways from the locus coeruleus (LC) to OFC, the ventral tegmental area (VTA) and reticular thalamic-nucleus (RTN), from VTA to OFC, from RTN to the mediodorsal thalamic-nucleus (MDTN), and from MDTN to OFC were determined using multi-probe microdialysis with ultra-high performance liquid chromatography. Additionally, the effects of chronic guanfacine administration on the expression of the α2A adrenoceptor in the plasma membrane fraction of OFC, VTA and LC were examined using a capillary immunoblotting system. The acute local administration of therapeutically relevant concentrations of guanfacine into the LC decreased norepinephrine release in the OFC, VTA and RTN without affecting dopamine release in the OFC. Systemically, chronic administration of therapeutically relevant doses of guanfacine for 14 days increased the basal release of norepinephrine in the OFC, VTA, RTN, and dopamine release in the OFC via the downregulation of the α2A adrenoceptor in the LC, OFC and VTA. Furthermore, systemically, chronic guanfacine administration did not affect intrathalamic GABAergic transmission, but it phasically enhanced thalamocortical glutamatergic transmission. The present study demonstrated the dual actions of guanfacine on catecholaminergic transmission-acute attenuation of noradrenergic transmission and chronic enhancement of noradrenergic transmission and thalamocortical glutamatergic transmission. These dual actions of guanfacine probably contribute to the clinical effects of guanfacine against ADHD.


Noradrenergic contributions to cue-driven risk-taking and impulsivity

Chloe S Chernoff, Tristan J Hynes, Catharine A Winstanley
PMID: 33649970   DOI: 10.1007/s00213-021-05806-x

Abstract

The flashing lights and sounds of modern casinos are alluring and may contribute to the addictive nature of gambling. Such cues can have a profound impact on the noradrenaline (NA) system, which could therefore be a viable therapeutic target for gambling disorder (GD). While there is substantial evidence to support the involvement of NA in the impulsive symptoms of GD, its function in mediating the "pro-addictive" impact of cues is less understood.
We wished to investigate the role of NA in our rodent assay of decision making and impulsivity, the cued rat gambling task (crGT). Given that sex differences are prominent in addiction disorders, and increasingly reported in the monoaminergic regulation of behaviour, we also prioritised evaluating noradrenergic drugs in both sexes.
Female and male rats were trained to stability on the crGT and then given intraperitoneal injections of the noradrenaline reuptake inhibitor atomoxetine, the α
receptor agonist guanfacine, the beta receptor antagonist propranolol, and the α
receptor antagonist yohimbine.
Atomoxetine dose-dependently improved decision-making score. Guanfacine selectively enhanced decision making in risk-preferring males and optimal performing females. Propranolol and yohimbine did not influence decision making. Atomoxetine and guanfacine reduced premature responses, while yohimbine bi-phasically affected this index of motor impulsivity.
These results support the hypothesis that NA is an important neuromodulator of the cue-induced deficits in decision making observed in laboratory-based gambling paradigms, and suggest that NAergic drugs like atomoxetine and guanfacine may be useful in treating GD.


Pharmacologic treatment of attention deficit hyperactivity disorder in adults: A systematic review and network meta-analysis

Jesse Elliott, Amy Johnston, Don Husereau, Shannon E Kelly, Caroline Eagles, Alice Charach, Shu-Ching Hsieh, Zemin Bai, Alomgir Hossain, Becky Skidmore, Eva Tsakonas, Dagmara Chojecki, Muhammad Mamdani, George A Wells
PMID: 33085721   DOI: 10.1371/journal.pone.0240584

Abstract

Attention deficit hyperactivity disorder (ADHD) affects approximately 3% of adults globally. Many pharmacologic treatments options exist, yet the comparative benefits and harms of individual treatments are largely unknown. We performed a systematic review and network meta-analysis to assess the relative effects of individual pharmacologic treatments for adults with ADHD.
We searched English-language published and grey literature sources for randomized clinical trials (RCTs) involving pharmacologic treatment of ADHD in adults (December 2018). The primary outcome was clinical response; secondary outcomes were quality of life, executive function, driving behaviour, withdrawals due to adverse events, treatment discontinuation, serious adverse events, hospitalization, cardiovascular adverse events, and emergency department visits. Data were pooled via pair-wise meta-analyses and Bayesian network meta-analyses. Risk of bias was assessed by use of Cochrane's Risk of Bias tool, and the certainty of the evidence was assessed by use of the GRADE framework.
Eighty-one unique trials that reported at least one outcome of interest were included, most of which were at high or unclear risk of at least one important source of bias. Notably, only 5 RCTs were deemed at overall low risk of bias. Included pharmacotherapies were methylphenidate, atomoxetine, dexamfetamine, lisdexamfetamine, guanfacine, bupropion, mixed amphetamine salts, and modafinil. As a class, ADHD pharmacotherapy improved patient- and clinician-reported clinical response compared with placebo (range: 4 to 15 RCTs per outcome); however, these findings were not conserved when the analyses were restricted to studies at low risk of bias, and the certainty of the finding is very low. There were few differences among individual medications, although atomoxetine was associated with improved patient-reported clinical response and quality of life compared with placebo. There was no significant difference in the risk of serious adverse events or treatment discontinuation between ADHD pharmacotherapies and placebo; however, the proportion of participants who withdrew due to adverse events was significantly higher among participants who received any ADHD pharmacotherapy. Few RCTs reported on the occurrence of adverse events over a long treatment duration.
Overall, despite a class effect of improving clinical response relative to placebo, there were few differences among the individual ADHD pharmacotherapies, and most studies were at risk of at least one important source of bias. Furthermore, the certainty of the evidence was very low to low for all outcomes, and there was limited reporting of long-term adverse events. As such, the choice between ADHD pharmacotherapies may depend on individual patient considerations, and future studies should assess the long-term effects of individual pharmacotherapies on patient-important outcomes, including quality of life, in robust blinded RCTs.
PROSPERO no. CRD 42015026049.


Explore Compound Types